![molecular formula C6H10N4O B2453795 3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea CAS No. 1546298-90-1](/img/structure/B2453795.png)
3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.173. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogel Morphology and Rheology Tuning
3-Methyl-1-[(1H-pyrazol-3-yl)methyl]urea derivatives have been explored for their capacity to form hydrogels, with the gelation and physical properties of these gels being influenced by various anions. This property allows for the tuning of gel morphology and rheology, offering potential applications in materials science where specific gel characteristics are desired. The study by Lloyd and Steed (2011) demonstrated how the elastic storage modulus of the gels could be adjusted using different acids, highlighting the material's versatility for potential applications ranging from drug delivery systems to tissue engineering scaffolds (Lloyd & Steed, 2011).
Solubility and Inhibitory Activity Enhancement
Derivatives of this compound have been synthesized with the aim of enhancing solubility and inhibitory activity against specific enzymes. D’yachenko et al. (2019) synthesized a series of compounds that showed significant inhibitory activity against human soluble epoxide hydrolase, with noteworthy water solubility. Such enhancements in biological activity and solubility characteristics suggest these derivatives could be further explored for therapeutic applications, particularly in the development of new medications with improved pharmacokinetic profiles (D’yachenko et al., 2019).
Novel Antibacterial Agents
Research into pyrazole derivatives, including those related to this compound, has identified potential applications as antibacterial agents. Grillot et al. (2014) discovered a second-generation aminobenzimidazole urea that showed broad-spectrum Gram-positive antibacterial activity without the formation of reactive metabolites, indicating a safer profile for therapeutic use. This discovery points towards the potential use of these compounds in combating bacterial infections, especially those resistant to current antibiotics (Grillot et al., 2014).
Antitumor and Antifungal Potential
The exploration of this compound derivatives has extended into the realm of antitumor and antifungal applications. Thomas et al. (2019) synthesized pyrazole derivatives that exhibited potential as antitumor agents due to their electronic structure and physico-chemical properties. Docking studies suggested that these compounds could act against specific enzymes involved in cancer progression, offering a new avenue for cancer therapy development (Thomas et al., 2019).
Mécanisme D'action
Target of Action
It’s worth noting that pyrazole derivatives have been shown to exhibit a wide range of biological activities . They have been found to be cytotoxic to several human cell lines and are key structural motifs in several drugs currently on the market .
Mode of Action
Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . In one study, a derivative proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells . Autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide variety of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of death was p53-mediated apoptosis .
Action Environment
The synthesis of some pyrazole derivatives has been achieved at room temperature , suggesting that the compound may be stable under normal environmental conditions.
Propriétés
IUPAC Name |
1-methyl-3-(1H-pyrazol-5-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-7-6(11)8-4-5-2-3-9-10-5/h2-3H,4H2,1H3,(H,9,10)(H2,7,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJIYFYAPGYWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453714.png)
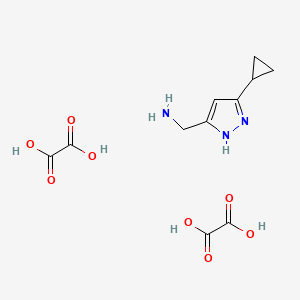
![8-bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2453718.png)
![N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2453719.png)
![N-[(1R,2R)-2-Phenylcyclopentyl]oxirane-2-carboxamide](/img/structure/B2453722.png)
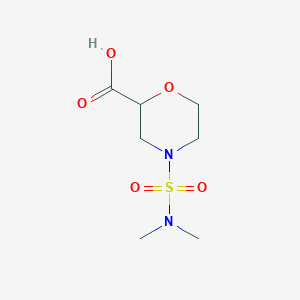
![3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2453725.png)
![1-(4-bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453726.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2453731.png)
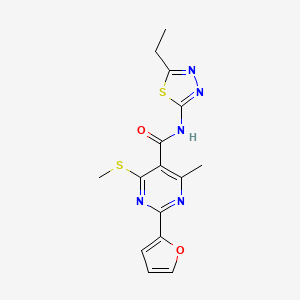
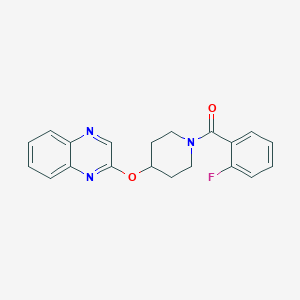
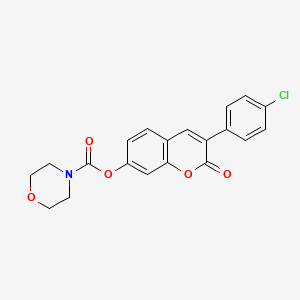
![(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2453735.png)
